molecular formula C18H22BrN5O2 B2370341 (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898406-35-4

(5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2370341
CAS No.: 898406-35-4
M. Wt: 420.311
InChI Key: ZJJKEPYWQAAOBC-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a bromofuran moiety linked to a piperazinylmethanone structure, which is further connected to a piperidinylpyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the formation of the piperazinylmethanone intermediate through a condensation reaction involving piperazine and a suitable carbonyl compound. The final step involves the coupling of the piperazinylmethanone intermediate with 6-piperidin-1-ylpyridazine under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group in the piperazinylmethanone can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromofuran can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, modulating their activity. The piperazinylmethanone structure can facilitate binding to biological targets, enhancing the compound’s efficacy. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
  • (5-Fluorofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
  • (5-Iodofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone lies in its bromofuran moiety, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O2/c19-15-5-4-14(26-15)18(25)24-12-10-23(11-13-24)17-7-6-16(20-21-17)22-8-2-1-3-9-22/h4-7H,1-3,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKEPYWQAAOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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